Cas no 1040658-51-2 (2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide)

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide is a synthetic small-molecule compound featuring a thiazole core linked to a methanesulfonylphenylamino group and a pyridinylmethylacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of protein-protein interactions. The methanesulfonyl group enhances solubility and bioavailability, while the thiazole and pyridine rings contribute to binding affinity and selectivity. Its well-defined chemical architecture allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s stability under physiological conditions and compatibility with further derivatization underscore its applicability in developing targeted therapeutics.
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide structure
1040658-51-2 structure
Product Name:2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide
CAS No:1040658-51-2
MF:C18H18N4O3S2
MW:402.490520954132
CID:5923827
PubChem ID:27378019
Update Time:2025-06-09

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide
    • AKOS024508287
    • 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
    • F5382-1029
    • 2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
    • 1040658-51-2
    • Inchi: 1S/C18H18N4O3S2/c1-27(24,25)16-4-2-14(3-5-16)21-18-22-15(12-26-18)10-17(23)20-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)
    • InChI Key: AGVQBZQKOWAWEZ-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)NC1=NC(=CS1)CC(NCC1C=CN=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 402.08203280g/mol
  • Monoisotopic Mass: 402.08203280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 138Ų

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide Pricemore >>

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Additional information on 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide

Introduction to 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide (CAS No. 1040658-51-2)

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide (CAS No. 1040658-51-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties.

The molecular structure of 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide is characterized by a thiazole ring, a sulfonyl group, and a pyridine moiety. These functional groups contribute to the compound's unique pharmacological profile and its ability to interact with specific biological targets. The presence of the sulfonyl group enhances the compound's lipophilicity, which is crucial for its cellular uptake and bioavailability.

Recent research has focused on the potential of 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound effectively inhibits the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. This makes it a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.

The pharmacokinetic properties of 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide have also been studied in detail. Research indicates that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered therapeutic agent. However, further studies are needed to optimize its pharmacokinetic profile and to evaluate its safety and efficacy in clinical settings.

The synthesis of 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide involves several steps, including the formation of the thiazole ring and the subsequent functionalization with the sulfonyl and pyridine groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. The choice of synthetic method depends on factors such as yield, purity, and scalability.

In conclusion, 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-y l)methyl]acetamide (CAS No. 1040658-51-2) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation and cancer.

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